2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to form 2-Amino-5-(trifluoromethyl)pyridine. This intermediate can then be further reacted with acetic acid or its derivatives to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, electronic materials, and other industrial products
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-amino-5-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-13-6(12)1-4(5)2-7(14)15/h1,3H,2H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGLAJGKWSGDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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